2-(carbamimidoylsulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(carbamimidoylsulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, and a carbamimidoylsulfanyl group, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(carbamimidoylsulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the carbamimidoylsulfanyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of ammonium salts as a nitrogen source has been reported to be effective in the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(carbamimidoylsulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbamimidoylsulfanyl group to a simpler amine or thiol group.
Substitution: The indole moiety can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
2-(carbamimidoylsulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety makes it a valuable tool in studying biological processes, as indole derivatives are known to interact with various biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(carbamimidoylsulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride exerts its effects involves interactions with specific molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The carbamimidoylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(carbamimidoylsulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
- N-[2-(1H-indol-3-yl)ethyl]acetamide
- 2-(carbamimidoylsulfanyl)acetamide
Uniqueness
What sets 2-(carbamimidoylsulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride apart from similar compounds is the combination of the indole moiety and the carbamimidoylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[amino-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]sulfanylmethylidene]azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS.ClH/c14-13(15)19-8-12(18)16-6-5-9-7-17-11-4-2-1-3-10(9)11;/h1-4,7,17H,5-6,8H2,(H3,14,15)(H,16,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJWPPBTAXTOFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CSC(=[NH2+])N.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1274892-61-3 |
Source
|
Record name | Carbamimidothioic acid, 2-[[2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1274892-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.